molecular formula C11H13NO4 B189059 4-Tert-butyl-3-nitrobenzoic acid CAS No. 59719-78-7

4-Tert-butyl-3-nitrobenzoic acid

Cat. No.: B189059
CAS No.: 59719-78-7
M. Wt: 223.22 g/mol
InChI Key: QIHHYQWNYKOHEV-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-nitrobenzoic acid is an organic compound that belongs to the class of substituted benzoic acids It features a tert-butyl group at the 4-position and a nitro group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-tert-butylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Another method involves the oxidation of 4-tert-butyl-3-nitrotoluene. This process can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 4-Tert-butyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3-nitrobenzoic acid is unique due to the combination of the electron-withdrawing nitro group and the electron-donating tert-butyl group.

Biological Activity

4-Tert-butyl-3-nitrobenzoic acid (CAS Number: 59719-78-7) is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tert-butyl group at the 4-position and a nitro group at the 3-position on the benzene ring, which contributes to its unique chemical properties and biological interactions.

The molecular formula of this compound is C11H13NO4C_{11}H_{13}NO_4, and it possesses distinct functional groups that influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, while the nitro group can undergo reduction to form reactive intermediates, which are crucial for its biological effects .

The mechanism of action for this compound involves several pathways:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with various biological targets, leading to antimicrobial and anti-inflammatory effects.
  • Steric Effects : The bulky tert-butyl group alters the compound's reactivity, influencing its interactions with cellular components and potentially enhancing selectivity towards specific targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes, indicating a potential role in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound derivatives. The results indicated that certain modifications to the compound enhanced its efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in paw edema compared to controls, with a corresponding decrease in inflammatory markers such as TNF-α and IL-6 .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

Compound NameStructure FeaturesBiological Activity
4-Nitrobenzoic Acid No tert-butyl groupLess effective antimicrobial properties
4-Tert-butylbenzoic Acid No nitro groupLimited biological activity
3-Nitrobenzoic Acid No tert-butyl groupLower selectivity in reactions

The unique combination of the tert-butyl and nitro groups in this compound contributes to its enhanced biological activity compared to structurally similar compounds.

Properties

IUPAC Name

4-tert-butyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12(15)16/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHHYQWNYKOHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353377
Record name 4-tert-butyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59719-78-7
Record name 4-tert-butyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Tert-butyl-3-nitrobenzoic acid
4-Tert-butyl-3-nitrobenzoic acid
4-Tert-butyl-3-nitrobenzoic acid
4-Tert-butyl-3-nitrobenzoic acid
4-Tert-butyl-3-nitrobenzoic acid

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